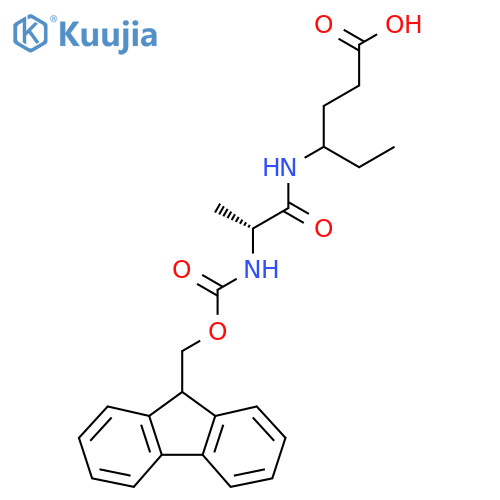

Cas no 2171437-98-0 (4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid)

4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid

- 4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid

- 2171437-98-0

- EN300-1519882

-

- インチ: 1S/C24H28N2O5/c1-3-16(12-13-22(27)28)26-23(29)15(2)25-24(30)31-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21H,3,12-14H2,1-2H3,(H,25,30)(H,26,29)(H,27,28)/t15-,16?/m1/s1

- InChIKey: JYLWJVHXZJYEJW-AAFJCEBUSA-N

- ほほえんだ: O(C(N[C@H](C)C(NC(CC)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 424.19982200g/mol

- どういたいしつりょう: 424.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 10

- 複雑さ: 618

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 105Ų

4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1519882-5.0g |

4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid |

2171437-98-0 | 5g |

$7961.0 | 2023-06-05 | ||

| Enamine | EN300-1519882-2.5g |

4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid |

2171437-98-0 | 2.5g |

$5380.0 | 2023-06-05 | ||

| Enamine | EN300-1519882-2500mg |

4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid |

2171437-98-0 | 2500mg |

$1791.0 | 2023-09-27 | ||

| Enamine | EN300-1519882-500mg |

4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid |

2171437-98-0 | 500mg |

$877.0 | 2023-09-27 | ||

| Enamine | EN300-1519882-1000mg |

4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid |

2171437-98-0 | 1000mg |

$914.0 | 2023-09-27 | ||

| Enamine | EN300-1519882-5000mg |

4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid |

2171437-98-0 | 5000mg |

$2650.0 | 2023-09-27 | ||

| Enamine | EN300-1519882-250mg |

4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid |

2171437-98-0 | 250mg |

$840.0 | 2023-09-27 | ||

| Enamine | EN300-1519882-0.05g |

4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid |

2171437-98-0 | 0.05g |

$2306.0 | 2023-06-05 | ||

| Enamine | EN300-1519882-10.0g |

4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid |

2171437-98-0 | 10g |

$11805.0 | 2023-06-05 | ||

| Enamine | EN300-1519882-50mg |

4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid |

2171437-98-0 | 50mg |

$768.0 | 2023-09-27 |

4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid 関連文献

-

1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994

-

Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acidに関する追加情報

4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid (CAS No. 2171437-98-0): A Comprehensive Overview

4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid, identified by its CAS number 2171437-98-0, is a sophisticated compound that has garnered significant attention in the field of pharmaceutical research and development. This molecule, characterized by its intricate structure, combines a fluorenyl moiety with an amino acid derivative, making it a promising candidate for various therapeutic applications. The fluorenylmethoxycarbonyl (Fmoc) group in its name is particularly noteworthy, as it is commonly employed in peptide synthesis and proteomics, highlighting the compound's potential utility in these areas.

The structure of 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid consists of a hexanoic acid backbone modified with an amide group at the second position. This amide is further functionalized with an Fmoc-protected amino group, which is crucial for its role in peptide coupling reactions. The presence of the (2R) configuration indicates a specific stereochemical arrangement, which is often critical for the biological activity of pharmaceutical compounds. This stereochemistry has been meticulously optimized to enhance binding affinity and reduce unwanted side effects.

In recent years, there has been a surge in research focusing on the development of novel peptidomimetics and bioconjugates. These molecules are designed to mimic the behavior of natural peptides while offering improved stability and bioavailability. The compound 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid fits perfectly into this category, as it combines the structural features of peptides with the enhanced properties of Fmoc derivatives. This combination makes it an attractive scaffold for designing new therapeutic agents.

The Fmoc group is particularly valuable in peptide synthesis because it provides a stable protecting group for the amino group during coupling reactions. Once the peptide chain is fully assembled, the Fmoc group can be easily removed under mild acidic conditions, allowing for further modifications or purification steps. This feature has made Fmoc-amino acids indispensable in solid-phase peptide synthesis (SPPS), a widely used technique in both academic and industrial settings. The incorporation of this group into 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid underscores its potential as a building block for complex peptide-based drugs.

Recent studies have demonstrated the efficacy of fluorene-based compounds in various biological applications. The fluorenyl moiety, known for its excellent photophysical properties, has been utilized in fluorescent probes and bioimaging techniques. Additionally, fluorene derivatives have shown promise as ligands in drug discovery efforts, particularly in targeting protein-protein interactions and enzyme inhibition. The presence of this moiety in 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid suggests that it may exhibit similar properties, making it a versatile tool for biochemical research.

The hexanoic acid backbone of this compound provides a hydrophobic region that can interact favorably with lipid membranes or hydrophobic pockets within proteins. This feature is particularly important for designing molecules that need to cross biological membranes or bind to intracellular targets. By combining this hydrophobic segment with the polar amide and Fmoc groups, 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid achieves a balance between solubility and membrane permeability, which is crucial for drug-like properties.

In clinical research, there is growing interest in developing small-molecule inhibitors that target post-translational modifications (PTMs) such as phosphorylation and ubiquitination. These PTMs play critical roles in regulating cellular processes and are often dysregulated in diseases like cancer and neurodegenerative disorders. The unique structure of 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid makes it a potential lead compound for designing selective inhibitors that can modulate these PTMs without affecting other cellular processes.

The stereochemical configuration at the second position of the hexanoic acid chain has been carefully selected to optimize interactions with biological targets. This precise stereochemistry ensures that the compound binds selectively to its intended target while minimizing off-target effects. Such selectivity is essential for developing safe and effective therapeutic agents. The use of advanced computational methods like molecular dynamics simulations and virtual screening has been instrumental in identifying optimal stereochemical arrangements for drug candidates like 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid.

The synthesis of 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the Fmoc group requires careful handling to prevent side reactions that could compromise the integrity of the molecule. Advanced synthetic techniques such as automated peptide synthesizers have been employed to streamline these processes and improve reproducibility.

In conclusion, 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid (CAS No. 2171437-98-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure combines elements that are highly desirable in drug design, including a hydrophobic backbone, an amide functional group, and an Fmocprotected amino group. The stereochemical configuration at the second position further enhances its suitability as a lead compound for developing new therapeutic agents.

Future research should focus on exploring the biological activity of this compound through both experimental and computational approaches. Investigating its interactions with relevant targets will provide valuable insights into its potential therapeutic applications. Additionally, optimizing synthetic routes to improve scalability will be crucial for translating these findings into clinical practice.

2171437-98-0 (4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid) 関連製品

- 2358506-16-6(1-(Acetamidomethyl)-2,2-difluorocyclopropane-1-carboxylic acid)

- 1212994-82-5(METHYL (S)-2-AMINO-3-(4-BROMO-3-METHYLPHENYL)PROPANOATE HCL)

- 1805147-64-1(5-(Chloromethyl)-2-(difluoromethyl)-4-methoxy-3-nitropyridine)

- 1805491-91-1(2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde)

- 898357-77-2(N-(2,2-dimethoxyethyl)-N'-(3-fluorophenyl)ethanediamide)

- 1486473-03-3(1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine)

- 1521042-14-7(1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid)

- 2580093-69-0(ethyl (1RS,2SR,4RS&,5SR&)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate)

- 1213525-36-0((1S)-1-(2-CHLORO-4-METHOXYPHENYL)ETHYLAMINE)

- 1897217-22-9(1-{4-methoxy-3-(trifluoromethyl)phenylmethyl}cyclopropan-1-ol)